Tisocalcitate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Immune System Modulation

Tisocalcitate has been studied for its effects on the immune system. It was considered for the treatment of immune system diseases due to its potential to modulate immune responses. Research has indicated that Tisocalcitate could influence T cell behavior, which is crucial for maintaining health and preventing disease . However, further studies are needed to fully understand its mechanism and potential therapeutic benefits.

Psoriasis Treatment

One of the specific applications of Tisocalcitate was in the treatment of psoriasis, a chronic skin condition characterized by an overactive immune response leading to rapid skin cell growth . Tisocalcitate’s role in modulating immune responses suggested it could help manage the symptoms of psoriasis. Clinical trials were conducted, but the development was eventually discontinued.

Autoimmune Disease Management

Tisocalcitate’s immunomodulatory properties also made it a candidate for managing autoimmune diseases. The drug was thought to reset the immune system by targeting pathogenic immune cells, thereby offering a new approach to treating autoimmune conditions . This application was particularly promising, but further research was halted.

Skin and Musculoskeletal Diseases

Research into Tisocalcitate included its application in skin and musculoskeletal diseases. It was believed to have the potential to reduce inflammation and fibrosis, which are common in these conditions . However, the exact mechanisms and efficacy of Tisocalcitate in these diseases remain to be fully elucidated.

Therapeutic Agent in Systemic Sclerosis

Systemic sclerosis is an autoimmune disease characterized by fibrosis of the skin and internal organs. Tisocalcitate was explored as a therapeutic agent due to its potential to affect the JAK/STAT signaling pathway, which is activated in systemic sclerosis patients . The drug’s ability to impact this pathway could have offered a new treatment option, but research did not progress to later stages.

Drug Development Research

Beyond its direct therapeutic applications, Tisocalcitate has been involved in drug development research. Its journey from initial development to discontinuation provides valuable insights into the drug development process, including clinical trial design, patent strategies, and regulatory considerations .

Safety and Hazards

Mécanisme D'action

Target of Action

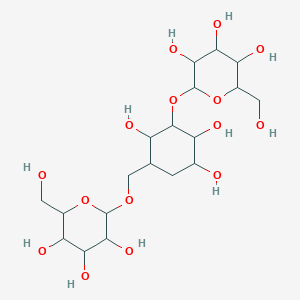

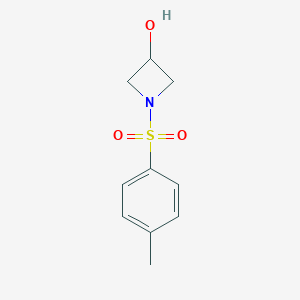

Tisocalcitate primarily targets the Vitamin D3 receptor (VDR) . The VDR is a nuclear receptor that, upon binding with Vitamin D3, enters the nucleus and forms heterodimers with the retinoid X receptor (RXR) . These heterodimers bind to specific response elements on DNA and activate the transcription of Vitamin D3-responsive target genes . The VDR plays a central role in calcium homeostasis .

Mode of Action

As a vitamin d3 analogue, it is likely to interact with the vdr in a similar manner to vitamin d3 . Upon binding to the VDR, Tisocalcitate may influence the transcription of Vitamin D3-responsive target genes .

Biochemical Pathways

The biochemical pathways affected by Tisocalcitate are likely related to those regulated by Vitamin D3, given its role as a Vitamin D3 analogue . These pathways could include those involved in calcium homeostasis and immune system regulation . .

Result of Action

As a Vitamin D3 analogue, it may have effects similar to those of Vitamin D3, such as regulation of calcium homeostasis and modulation of immune responses . .

Propriétés

IUPAC Name |

propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMBXYDXKLLKEK-BGMQPCSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156965-06-9 | |

| Record name | Tisocalcitate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOCALCITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Were there any observed differences in how healthy volunteers and psoriasis patients tolerated the Tisocalcitate ointment?

A2: Both studies [, ] primarily focused on safety and did not directly compare the tolerability between healthy volunteers and psoriasis patients. Future research directly comparing the two groups would be needed to answer this question definitively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)